

A Spectroscopic Comparison of 4-(Trifluoromethyl)benzyl alcohol and its Isomers

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzyl alcohol

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The introduction of a trifluoromethyl group into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The positional isomerism of this group on an aromatic ring can lead to subtle yet crucial differences in these characteristics. This guide provides a detailed spectroscopic comparison of **4-(Trifluoromethyl)benzyl alcohol** and its 2- and 3-isomers, offering a comprehensive dataset for researchers engaged in medicinal chemistry, materials science, and drug development. The data presented herein, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F), and Mass Spectrometry (MS), serves as a valuable resource for the identification, characterization, and selection of these important chemical building blocks.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the 2-, 3-, and 4-(Trifluoromethyl)benzyl alcohol isomers.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Isomer	Chemical Shift (δ) ppm
2-(Trifluoromethyl)benzyl alcohol	7.63 (d, 1H), 7.59 (t, 1H), 7.50 (t, 1H), 7.33 (d, 1H), 4.79 (s, 2H), 3.06 (br s, 1H, OH)[1]
3-(Trifluoromethyl)benzyl alcohol	7.65 (s, 1H), 7.55 (d, 1H), 7.48 (d, 1H), 7.43 (t, 1H), 4.75 (s, 2H), 1.85 (br s, 1H, OH)
4-(Trifluoromethyl)benzyl alcohol	7.62 (d, J = 8.1 Hz, 2H), 7.47 (d, J = 8.0 Hz, 2H), 4.77 (s, 2H), 1.92 (br s, 1H, OH)

Table 2: ^{13}C NMR Spectroscopic Data (101 MHz, CDCl_3)

Isomer	Chemical Shift (δ) ppm
2-(Trifluoromethyl)benzyl alcohol	139.2, 132.1, 128.6, 127.3, 125.7 (q, J = 5.7 Hz), 124.3 (q, J = 274.5 Hz), 61.1
3-(Trifluoromethyl)benzyl alcohol	141.8, 130.9 (q, J = 32.3 Hz), 130.5, 129.1, 124.2 (q, J = 3.8 Hz), 124.1 (q, J = 272.4 Hz), 123.7 (q, J = 3.8 Hz), 64.6
4-(Trifluoromethyl)benzyl alcohol	144.9, 129.9 (q, J = 32.8 Hz), 127.0, 125.6 (q, J = 4.0 Hz), 124.2 (q, J = 272.0 Hz), 64.6

Table 3: ^{19}F NMR Spectroscopic Data (CDCl_3)

Isomer	Chemical Shift (δ) ppm
2-(Trifluoromethyl)benzyl alcohol	-62.05
3-(Trifluoromethyl)benzyl alcohol	-62.8
4-(Trifluoromethyl)benzyl alcohol	-62.8[2]

Table 4: Infrared (IR) Spectroscopic Data (Liquid Film)

Isomer	Key Absorptions (cm ⁻¹)
2-(Trifluoromethyl)benzyl alcohol	3350 (O-H stretch), 3070 (Ar C-H stretch), 2930 (C-H stretch), 1315 (C-F stretch), 1030 (C-O stretch)[3]
3-(Trifluoromethyl)benzyl alcohol	3340 (O-H stretch), 3060 (Ar C-H stretch), 2920 (C-H stretch), 1330 (C-F stretch), 1070 (C-O stretch)
4-(Trifluoromethyl)benzyl alcohol	3330 (O-H stretch), 3050 (Ar C-H stretch), 2900 (C-H stretch), 1325 (C-F stretch), 1065 (C-O stretch)

Table 5: Mass Spectrometry (Electron Ionization - EI) Data

Isomer	Major Fragments (m/z)
2-(Trifluoromethyl)benzyl alcohol	176 (M+), 157, 107, 79, 77[1][4]
3-(Trifluoromethyl)benzyl alcohol	176 (M+), 157, 107, 79, 77[5]
4-(Trifluoromethyl)benzyl alcohol	176 (M+), 157, 107, 79, 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external standard.
- ¹H NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

- ^{13}C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied during acquisition.
- ^{19}F NMR: Spectra were recorded with a spectral width of -250 to 50 ppm, a relaxation delay of 1 s, and 64 scans.

Infrared (IR) Spectroscopy

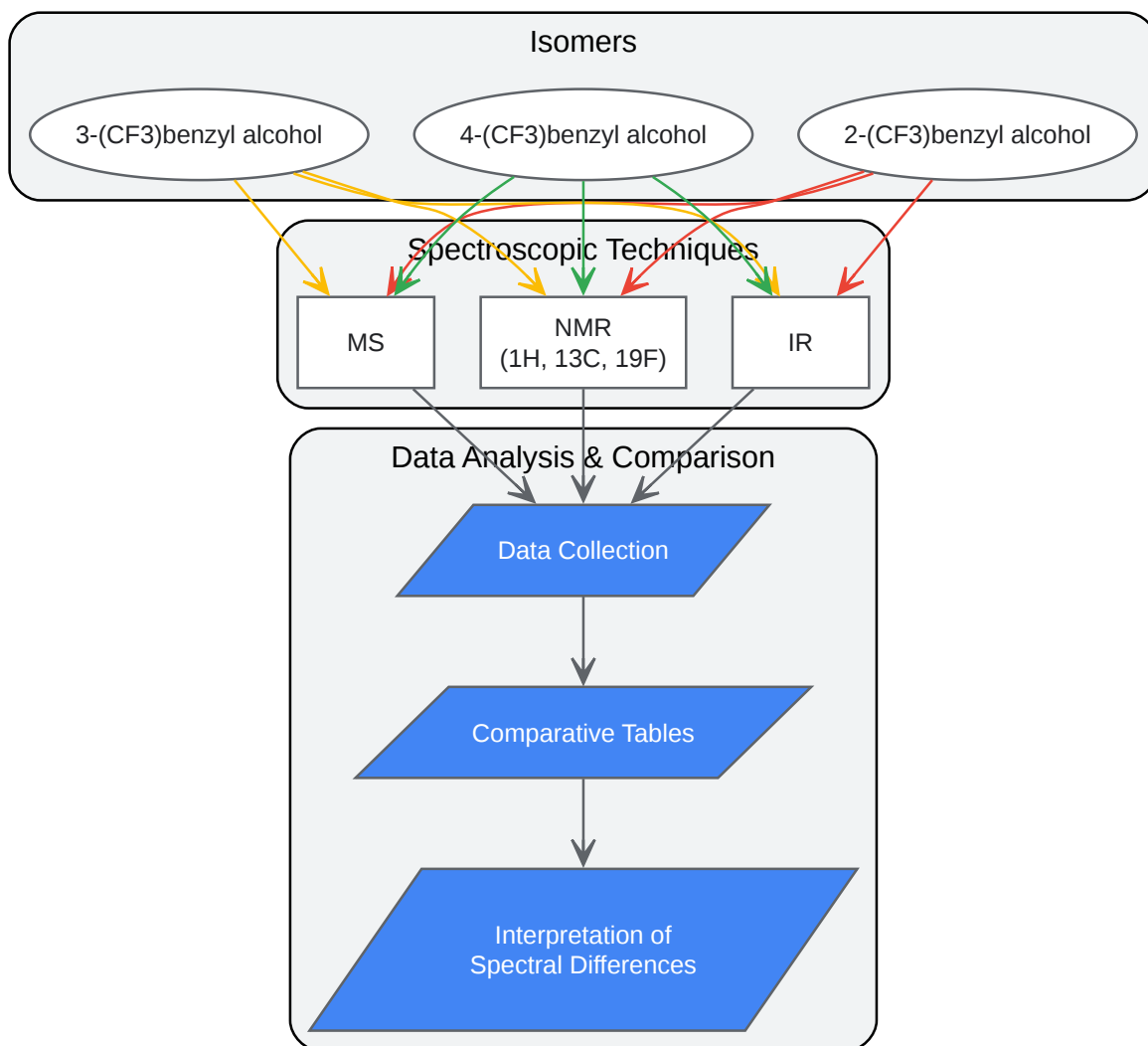
- IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin liquid film of the neat sample was prepared between two potassium bromide (KBr) plates.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Mass spectra were recorded on a gas chromatograph-mass spectrometer (GC-MS) system operating in electron ionization (EI) mode.
- GC Conditions: A 30 m x 0.25 mm i.d. capillary column with a 0.25 μm film thickness was used. The oven temperature was programmed from 60°C (hold 2 min) to 280°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- MS Conditions: The ion source temperature was maintained at 230°C, and the electron energy was 70 eV. Mass spectra were scanned over the range of m/z 40-500.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **4-(Trifluoromethyl)benzyl alcohol** isomers.



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Caption: Workflow for Spectroscopic Comparison.

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